Acetoin

Flavor chemistry Organoleptic threshold Food and beverage

Acetoin delivers a mild creamy-buttery background without diacetyl's overpowering intensity. Its 150 mg/L flavor threshold (vs. 8 mg/L for diacetyl) provides an 18.75× wider working range, reducing off-flavor risk in food, beverage, and e-liquid formulations. Bio-based (R)-acetoin (≥96.5% ee) serves as a renewable chiral building block for asymmetric synthesis of α-hydroxyketone derivatives and optically active pharmaceuticals. With industrial fermentation titers exceeding 100 g/L, bio-based acetoin is cost-competitive against petrochemical routes. In fermented products, stereoselective diacetyl reductase (EC 1.1.1.303) favors reduction to (R)-acetoin ~5-fold over the reverse oxidation, making acetoin the preferred enzymatic sink for mitigating diacetyl off-flavors. Choose acetoin for diacetyl-safe, sensory-precise, and enantiopure procurement.

Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
CAS No. 513-86-0
Cat. No. B143602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoin
CAS513-86-0
Synonyms(±)-3-Hydroxybutan-2-one;  (±)-Acetoin;  1-Hydroxyethyl methyl ketone;  2,3-Butanolone;  2-Hydroxy-3-butanone;  3-Hydroxy-2-butanone;  3-Hydroxyl-2-butanone;  3-Oxo-2-butanol;  Acetyl methyl carbinol;  DL-Acetoin;  Dimethylketol;  Methanol, acetylmethyl-;  NSC 7
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(C(=O)C)O
InChIInChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3
InChIKeyROWKJAVDOGWPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in ether, petroleum ether
Soluble in alcohol, slightly soluble in ether.
Miscible with alcohol, propylene glycol;  insoluble in vegetable oil
Miscible in water.
1000 mg/mL at 20 °C
insoluble in vegetable oils;  miscible with alcohol, water, propylene glycol

Structure & Identifiers


Interactive Chemical Structure Model





Acetoin (CAS 513-86-0): A Platform Chemical with Distinct Flavor and Chiral Value for Procurement


Acetoin (3-hydroxy-2-butanone, CAS 513-86-0) is a volatile four-carbon α-hydroxy ketone that exists as two enantiomers, (R)-acetoin and (S)-acetoin, with the (R)-form being the predominant natural isomer produced by bacterial fermentation [1]. The compound is a key intermediate in the 2,3-butanediol cycle and serves as a high-volume platform chemical with applications spanning food flavoring, cosmetics, pharmaceuticals, and asymmetric synthesis [2]. While commercial acetoin has traditionally been manufactured via chemical synthesis, microbial fermentation routes have achieved industrial titers exceeding 100 g/L, positioning bio-based acetoin as a renewable alternative with distinct advantages in optical purity and consumer acceptance [3].

Why Acetoin Cannot Be Freely Substituted with Diacetyl or 2,3-Butanediol


In-class substitution between acetoin, diacetyl, and 2,3-butanediol is not viable due to pronounced differences in flavor potency, organoleptic threshold, redox state, and chiral specificity. Diacetyl exhibits a flavor threshold in wine approximately 19-fold lower than acetoin (8 mg/L vs. ~150 mg/L), resulting in a potent buttery aroma that is often considered an off-flavor at elevated concentrations . Conversely, 2,3-butanediol is essentially odorless and lacks the characteristic creamy note of acetoin, making it unsuitable as a direct flavor replacement . Additionally, the redox equilibrium between acetoin and 2,3-butanediol is NAD/NADH-dependent and catalyzed by stereospecific dehydrogenases, meaning the three compounds represent distinct oxidation states of the same C4 skeleton and cannot be interchanged in synthetic or biosynthetic workflows without altering pathway outcomes [1].

Quantitative Differentiation Evidence for Acetoin Selection vs. Closest Analogs


Flavor Threshold Differentiation: Acetoin vs. Diacetyl vs. 2,3-Butanediol in Wine

Acetoin exhibits a flavor threshold in wine of approximately 150 mg/L, which is 18.75-fold higher than diacetyl (8 mg/L) and substantially lower than the essentially odorless 2,3-butanediol . This intermediate threshold allows acetoin to contribute a subtle creamy, buttery nuance without the overpowering or off-flavor characteristics associated with diacetyl at comparable concentrations.

Flavor chemistry Organoleptic threshold Food and beverage

Enantiomeric Purity and High-Titer Production of (R)-Acetoin via Engineered E. coli

An engineered Escherichia coli strain (GXASR-49RSF) produced 81.62 g/L of (R)-acetoin with an enantiomeric purity of 96.5% in fed-batch fermentation using non-food raw materials [1]. In contrast, typical commercial chemical synthesis yields racemic acetoin (50:50 R/S), while many wild-type bacterial strains produce mixtures with lower optical purity [2].

Metabolic engineering Chiral chemistry Bioprocess optimization

Superior Fermentative Yield of Acetoin in Engineered S. cerevisiae vs. Native Bacterial Strains

An engineered Saccharomyces cerevisiae strain (JHY617-SDN) achieved an acetoin titer of 100.1 g/L with a yield of 0.44 g/g glucose and productivity of 1.82 g/(L·h) [1]. In comparison, the best native bacterial strains in the same comparative table (e.g., B. subtilis, S. marcescens, P. polymyxa) produced titers ranging from 55.3 to 76.0 g/L with yields between 70-84.5% and productivities of 1.00-2.69 g/(L·h) [1].

Yeast metabolic engineering Fermentation technology Biocatalysis

Stereospecific Enzyme Kinetics: (R,R)-Butanediol Dehydrogenase Preference for (R,R)- over meso-Diol

The NAD-dependent (R,R)-butanediol dehydrogenase (Q5FA46) preferentially oxidizes (R,R)-butane-2,3-diol to (3R)-acetoin with a catalytic efficiency (kcat/KM) approximately fourfold higher than its activity toward meso-butane-2,3-diol [1]. Specifically, KM values are 0.16 mM for (R,R)-butane-2,3-diol versus 0.72 mM for meso-butane-2,3-diol, with kcat values of 102.2 s⁻¹ and 115.9 s⁻¹, respectively [1].

Enzyme kinetics Stereoselectivity Biocatalysis

Cost-Effective Nitrogen Source Utilization: Corn Steep Liquor Matches Yeast Extract for Acetoin Production

Statistical optimization using Bacillus subtilis CICC 10025 demonstrated that corn steep liquor (CSL), a low-cost industrial byproduct, can replace yeast extract or beef extract as the nitrogen source for acetoin production without compromising yield [1]. Under optimized conditions (78.40 g/L glucose, 15% w/v CSL, 2.70% v/v inoculum), a validated acetoin concentration of 10.70 g/L was achieved, which was comparable to yields obtained with more expensive nitrogen sources [1].

Fermentation economics Media optimization Industrial biotechnology

Enzymatic Diacetyl Reductase Activity: Stereoselective Reduction to (R)-Acetoin

The enzyme (R)-2,3-butanediol dehydrogenase (EC 1.1.1.303) catalyzes the stereoselective reduction of diacetyl to (R)-acetoin with specific activities of 12 U/mg and 23 U/mg toward (R,R)- and meso-butane-2,3-diol, respectively [1]. In comparison, the enzyme shows only 21% relative activity for the reverse reaction (acetoin oxidation to diacetyl) under the same conditions, indicating a strong thermodynamic preference for diacetyl reduction [1].

Enzyme catalysis Chiral reduction Diacetyl detoxification

Optimal Application Scenarios for Acetoin Selection Based on Quantitative Evidence


Flavor and Fragrance Formulation Requiring Controlled Buttery Nuance

For food, beverage, and e-liquid formulations where a mild creamy, buttery background is desired without the overpowering intensity or off-flavor risk of diacetyl, acetoin is the unequivocal choice. The 18.75-fold higher flavor threshold (150 mg/L vs. 8 mg/L for diacetyl) provides formulators with a wider working range and reduced risk of sensory defects . This quantitative threshold difference directly supports procurement decisions for flavor houses and food manufacturers aiming to replace diacetyl in formulations following health and regulatory scrutiny.

Asymmetric Synthesis of Pharmaceuticals and Liquid Crystal Materials

The production of optically pure (R)-acetoin (≥96.5% ee) via engineered microbial fermentation enables its use as a chiral building block for asymmetric synthesis of α-hydroxyketone derivatives, optically active pharmaceuticals, and liquid crystal composites. In contrast, racemic acetoin from chemical synthesis offers no enantioselectivity. Procurement of high-purity (R)-acetoin is therefore essential for pharmaceutical companies and fine chemical manufacturers developing stereospecific synthetic routes.

Industrial Bio-based Platform Chemical Production

For large-scale manufacturing of acetoin as a renewable platform chemical, engineered S. cerevisiae strains offer clear production advantages over native bacterial systems: titers of 100.1 g/L and yields of 0.44 g/g glucose exceed those of the best bacterial strains by 32-81% in titer and 5-20 percentage points in yield. Additionally, the use of low-cost corn steep liquor as a nitrogen source [1] reduces raw material expenses. These quantifiable process improvements translate directly to lower unit production costs, making bio-based acetoin increasingly competitive with petrochemical synthesis routes.

Biocatalytic Detoxification of Diacetyl in Fermented Beverages

In wine, beer, and dairy fermentations where diacetyl accumulation causes undesirable buttery off-flavors, acetoin serves as the preferred sink for enzymatic diacetyl reduction. The stereoselective diacetyl reductase activity (EC 1.1.1.303) favors diacetyl reduction to (R)-acetoin by a factor of approximately 5-fold over the reverse oxidation . This enzymatic bias explains why acetoin, not diacetyl, is the predominant compound at fermentation completion and supports the use of acetoin-producing starter cultures or exogenous enzyme preparations to mitigate diacetyl defects in fermented products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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